Bestatin

Overview

Description

Bestatin, also known as Ubenimex, is a natural, broad-spectrum, and competitive CD13 (Aminopeptidase N)/APN and leukotriene A4 hydrolase inhibitor . It has anticancer effects .

Synthesis Analysis

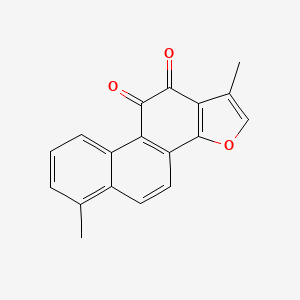

A common precursor strategy for the synthesis of this compound hydrochloride, an anticancer agent, uses an α,β-unsaturated ester as a common precursor . The protocol offers mild reaction conditions, good yields, and excellent stereoselectivity . Another method for the synthesis of this compound involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine .Molecular Structure Analysis

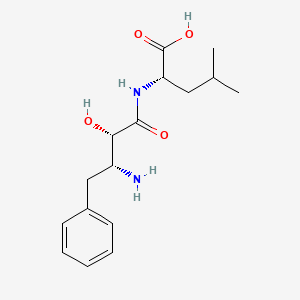

This compound is a small molecule dipeptide . It is mainly used as an aminopeptidase (AP)-N inhibitor, immunomodulator, and antitumor drug .Chemical Reactions Analysis

This compound induces a cellular immune response in murine PECs and porcine PBMCs through IFNγ secretion . It effectively induces Th1-cell-mediated cellular immune responses as well as NK-cell-mediated innate immune responses .Physical And Chemical Properties Analysis

This compound is a white powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Streptomyces olivoreticuli .Scientific Research Applications

Immune System and Tumor Growth Regulation

Bestatin, as an antibiotic of microbial origin, is recognized for its role in modulating the immune system, impacting tumor growth, and influencing the invasion of surrounding tissues. It acts as a potent inhibitor of specific aminopeptidases, which are crucial in the regulation of immune responses, tumor proliferation, and tissue invasion processes. This compound-sensitive enzymes are integral to the digestion and absorption of peptides, playing significant roles in the reproductive system, metabolism of opioid peptides, and leukotrienes. Its targeted action on aminopeptidase N is particularly noted for effects on the immune system and certain tumor growth dynamics (Scornik & Botbol, 2001).

Modulation of Jasmonic Acid Signaling in Plants

Interestingly, this compound's utility extends into plant biology, where it activates jasmonic acid (JA) signaling pathways. This activation is specific to JA-inducible genes in both tomatoes and Arabidopsis, highlighting this compound's potential in studying JA signaling mechanisms. Its application has led to insights into JA-related developmental phenotypes, providing a chemical genetics approach to dissecting JA signaling pathways through the use of this compound-resistant mutants (Zheng et al., 2006).

Anti-tumor and Immunomodulatory Effects

Further demonstrating its versatility, this compound has shown promise in postoperative adjuvant therapy, particularly in prolonging survival in patients with resected stage I squamous-cell lung carcinoma. This illustrates this compound's potential in enhancing survival rates when used as an adjunct therapy, pointing towards its immunostimulant and antitumor activities (Ichinose et al., 2003).

Aminopeptidase Inhibition and Biosynthetic Mechanisms

The genomic sequencing of Streptomyces olivoreticuli ATCC 31159, a producer of this compound, has unveiled a plethora of biosynthetic gene clusters (BGCs) relevant to this compound's production and its diverse secondary metabolic potentials. This genomic insight is pivotal for understanding this compound's biosynthetic mechanisms and its application in generating novel bioactive compounds (Zhang et al., 2019).

Modulation of Cytokine Production

This compound impacts cytokine production by activated monocytes and macrophages, suppressing pro-inflammatory cytokines while stimulating anti-inflammatory cytokines. This dual action suggests this compound's potential as an anti-inflammatory agent, offering insights into therapeutic applications for various inflammatory diseases (Lkhagvaa et al., 2008).

Mechanism of Action

Target of Action

Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .

Mode of Action

This compound exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .

Biochemical Pathways

The inhibition of aminopeptidases by this compound affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, this compound has been found to protect endopeptides against catabolism, exhibiting analgesic activity .

Pharmacokinetics

The pharmacokinetics of this compound in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), this compound has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . This compound also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of this compound to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .

Future Directions

Bestatin has shown significant potential to improve the efficacy of inactivated Foot-and-Mouth Disease (FMD) vaccines in terms of immunomodulatory function for the simultaneous induction of potent cellular and humoral immune response and a long-lasting memory response . It is also being studied for its potential use in the treatment of Pulmonary Arterial Hypertension (PAH) .

Biochemical Analysis

Biochemical Properties

Bestatin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can affect numerous biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been found to inhibit the migration and proliferation of cells by reducing the stemness of breast cancer stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of aminopeptidases, thereby inhibiting their activity. This can lead to changes in protein degradation processes within the cell .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein degradation. It interacts with aminopeptidases, which are enzymes involved in the final stages of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

It’s known that this compound can interact with aminopeptidases located in various compartments within the cell, potentially affecting its activity or function .

properties

| { "Design of the Synthesis Pathway": "Bestatin can be synthesized using a multi-step approach from readily available starting materials.", "Starting Materials": [ "L-phenylalanine", "2,4,5-trichlorophenylacetic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "palladium on carbon", "hydrogen gas", "acetic anhydride", "sodium borohydride", "acetic acid", "methanol", "water" ], "Reaction": [ "The synthesis begins with the protection of the carboxylic acid group in 2,4,5-trichlorophenylacetic acid by reacting it with thionyl chloride and triethylamine to form the corresponding acid chloride.", "The acid chloride is then reacted with L-phenylalanine in the presence of sodium hydroxide to form an amide.", "The protecting group is removed by hydrogenation over palladium on carbon in the presence of hydrogen gas to form the corresponding carboxylic acid.", "This acid is then reacted with acetic anhydride and sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized to the corresponding aldehyde using sodium chlorite and acetic acid.", "The aldehyde is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then acetylated with acetic anhydride to form the final product, Bestatin." ] } | |

CAS RN |

58970-76-6 |

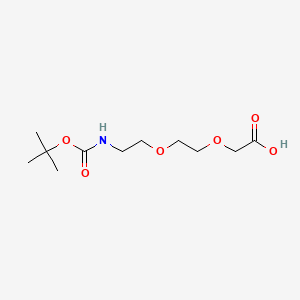

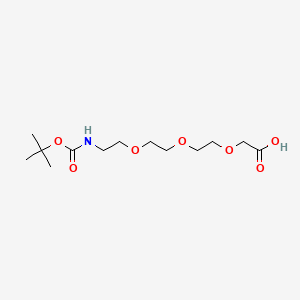

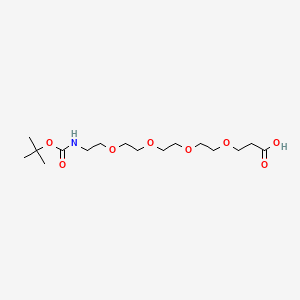

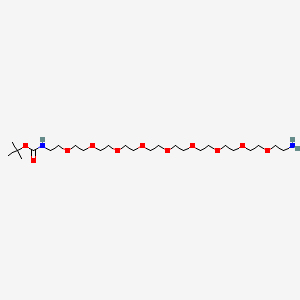

Molecular Formula |

C16H24N2O4 |

Molecular Weight |

308.37 g/mol |

IUPAC Name |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |

InChI Key |

VGGGPCQERPFHOB-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Appearance |

White solid powder |

Other CAS RN |

58970-76-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.